
4-Pyrimidinamine, 2,5-dichloro-N-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and an ethyl group attached to the nitrogen atom at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2,5-dichloro-N-ethyl- can be achieved through several methods. One common approach involves the reaction of 2,5,6-trichloropyrimidine with aniline derivatives under specific conditions. For instance, a mixture of 2,5,6-trichloropyrimidine and 2-(dimethylphosphonino) aniline is heated with anhydrous potassium carbonate in dimethylformamide (DMF) at 60°C for 4 hours . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 5 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives and strong bases such as potassium carbonate.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophiles used. For example, the reaction with 2-(dimethylphosphonino) aniline yields (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide .
科学的研究の応用
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- has several scientific research applications:
作用機序
The mechanism of action of 4-Pyrimidinamine, 2,5-dichloro-N-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an intermediate of AP26113, an effective ALK inhibitor . The compound likely exerts its effects by binding to and inhibiting specific enzymes or receptors involved in disease pathways, although detailed molecular mechanisms are still under investigation.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-N-[(4-methoxyphenyl)methyl]-4-pyrimidinamine
- (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
Uniqueness
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- is unique due to its specific substitution pattern and the presence of an ethyl group on the nitrogen atom. This structural uniqueness contributes to its distinct chemical reactivity and potential bioactivity compared to other pyrimidine derivatives.
特性
分子式 |
C6H7Cl2N3 |
|---|---|
分子量 |
192.04 g/mol |
IUPAC名 |
2,5-dichloro-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7Cl2N3/c1-2-9-5-4(7)3-10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11) |
InChIキー |
YKRWFTWTMCLFLQ-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


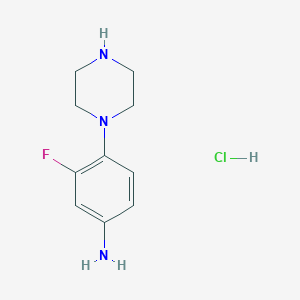

![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)

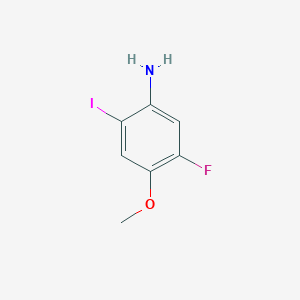
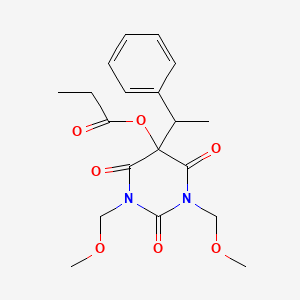
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)

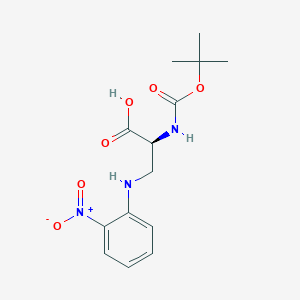
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
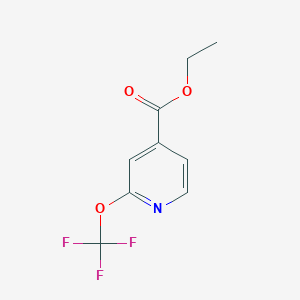
![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
